6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the fluoro group and the benzoxazinone moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The fluoro group can be substituted with other functional groups to create new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the benzoxazinone moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluoroquinolones: Compounds with fluoro groups and quinolone cores, known for their antibacterial activity.
Benzoxazinone Derivatives: Compounds with benzoxazinone moieties but different additional functional groups.
Uniqueness
6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the combination of the fluoroquinazolinone and benzoxazinone moieties in its structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14FN3O4 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
6-[2-(7-fluoro-4-oxoquinazolin-3-yl)acetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H14FN3O4/c1-22-15-6-11(2-5-17(15)27-9-18(22)25)16(24)8-23-10-21-14-7-12(20)3-4-13(14)19(23)26/h2-7,10H,8-9H2,1H3 |
InChI Key |
AAKHPQXXGSXNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Origin of Product |
United States |
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